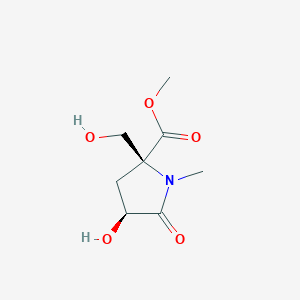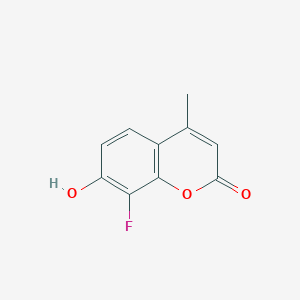
8-Fluoro-7-hydroxy-4-methylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-7-hydroxy-4-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by their benzopyrone structure, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-hydroxy-4-methylcoumarin typically involves the Pechmann condensation reaction. This method involves the condensation of resorcinol with ethyl acetoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoro-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-hydroxy-4-methylcoumarin-8-one.
Reduction: Formation of 7-hydroxy-4-methyl-3,4-dihydrocoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Fluoro-7-hydroxy-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the study of enzyme activities and cellular processes due to its fluorescent properties.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of fluorescent dyes and optical materials.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-7-hydroxy-4-methylcoumarin involves its interaction with specific molecular targets. The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. The compound’s fluorescence allows for real-time monitoring of its interactions and effects within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the fluorine atom, resulting in different reactivity and applications.
6,8-Difluoro-7-hydroxy-4-methylcoumarin: Contains an additional fluorine atom, which can further enhance its properties.
4-Methylumbelliferone: A well-known coumarin derivative used in various biological assays.
Uniqueness
8-Fluoro-7-hydroxy-4-methylcoumarin stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable tool in research and industrial applications where high specificity and sensitivity are required .
Propiedades
Fórmula molecular |
C10H7FO3 |
|---|---|
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
8-fluoro-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7FO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,1H3 |
Clave InChI |
OSVSVMCLEYHROD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



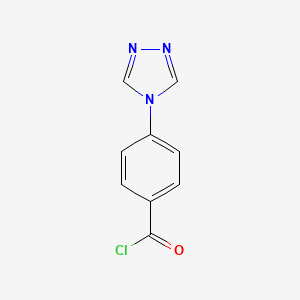
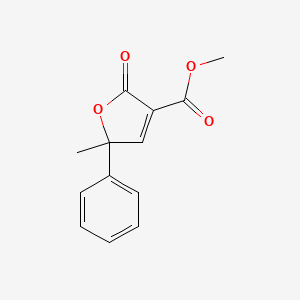


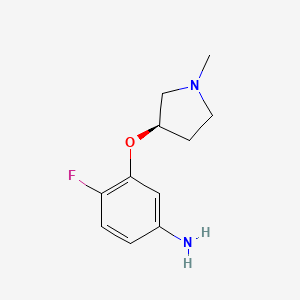

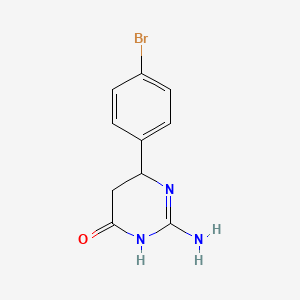

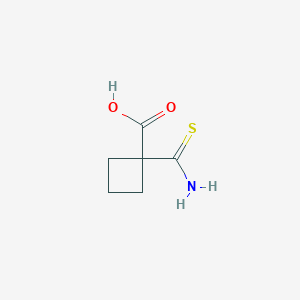
![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
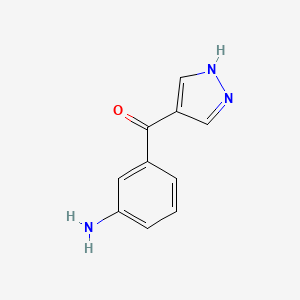
![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)
